KRAS G12C inhibitor 48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

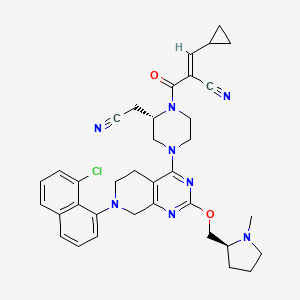

C36H39ClN8O2 |

|---|---|

Molecular Weight |

651.2 g/mol |

IUPAC Name |

(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |

InChI |

InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |

InChI Key |

CROGWWKTKKFIJR-YUWSGBISSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to KRAS G12C Inhibitor 48

This technical guide provides a comprehensive overview of the KRAS G12C inhibitor 48, also identified as compound 6e. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biochemical and cellular activity, mechanism of action, and the experimental protocols utilized for its characterization.

Introduction to KRAS G12C and Targeted Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][2] This has made the KRAS G12C mutant a prime target for the development of novel cancer therapeutics. This compound is a potent, reversible-covalent inhibitor designed to specifically target this oncogenic driver.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity

| Target | IC50 (nM) |

| KRAS G12C | 639.91[3] |

Table 2: Anti-proliferative Activity in KRAS G12C Mutant Cell Lines

| Cell Line | IC50 (µM) |

| H358 | 0.796[3] |

| H23 | 6.33[3] |

| A549 | 16.14[3] |

Mechanism of Action

This compound is a reversible-covalent inhibitor that targets the mutant cysteine residue at position 12 of the KRAS protein. The inhibitor contains a cyanoacrylamide warhead which can form a covalent bond with the thiol group of the cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor cell proliferation. The reversible nature of the covalent bond is a key feature of this inhibitor class, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

This section details the methodologies used to ascertain the quantitative data presented above.

Biochemical KRAS G12C Nucleotide Exchange Assay (Representative Protocol)

A fluorogenic homogeneous assay is employed to screen for KRAS G12C inhibitors. This assay monitors the binding status of GDP or GTP to KRAS G12C using a fluorescently labeled GDP analog, such as BODIPY®-GDP.

-

Materials: Recombinant KRAS G12C protein, BODIPY®-GDP, GTP, assay buffer, and the test compound (this compound).

-

Procedure:

-

KRAS G12C protein is pre-loaded with BODIPY®-GDP, rendering it in an inactive, fluorescent state.

-

The test compound at various concentrations is incubated with the BODIPY-GDP-bound KRAS G12C.

-

GTP is added to the mixture to initiate nucleotide exchange. In the absence of an inhibitor, GTP displaces the BODIPY®-GDP, leading to a decrease in fluorescence.

-

In the presence of an effective inhibitor like this compound, the protein is locked in its GDP-bound state, preventing nucleotide exchange and maintaining a high fluorescence signal.

-

The fluorescence intensity is measured over time, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% inhibition of the nucleotide exchange.[4]

-

Cell Proliferation Assay (CCK-8 Method)

The anti-proliferative activity of this compound on various cancer cell lines (H358, H23, and A549) is determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to a colored formazan product.

-

Materials: H358, H23, and A549 human lung cancer cell lines, cell culture medium, 96-well plates, Cell Counting Kit-8 (CCK-8), and this compound.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of this compound (typically in a range from 0 to 50 µM) and incubated for a specified period (e.g., 72 hours).

-

Following the treatment period, 10 µL of the CCK-8 solution is added to each well.

-

The plates are incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated control cells.[3][5]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to KRAS G12C and its inhibition.

References

The Core Mechanism of Action of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of covalent inhibitors targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. While this document focuses on the general class of well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib, the principles outlined are broadly applicable to novel covalent inhibitors targeting the same mutant protein.

Introduction to KRAS and the G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1][3] This results in the persistent stimulation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving oncogenesis.[1][4][5][6]

Core Mechanism of Covalent KRAS G12C Inhibition

Covalent KRAS G12C inhibitors represent a breakthrough in targeting this previously "undruggable" oncoprotein.[7] Their mechanism of action is highly specific and relies on the unique cysteine residue introduced by the G12C mutation.

Binding to the Inactive State

A key feature of these inhibitors is their preferential and covalent binding to the inactive, GDP-bound conformation of the KRAS G12C protein.[6][8] The inhibitors are designed to fit into a previously unrecognized "switch-II" pocket that is accessible only in this inactive state.[2][9]

Irreversible Covalent Bond Formation

Once situated in the switch-II pocket, the inhibitor's reactive warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine 12.[6][10] This covalent linkage permanently locks the KRAS G12C protein in its inactive GDP-bound state.[9]

Inhibition of Downstream Signaling

By trapping KRAS G12C in an inactive conformation, these inhibitors prevent its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for loading GTP and activating RAS.[2] Consequently, the aberrant downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways is suppressed, leading to the inhibition of cancer cell proliferation and survival.[3][5]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for covalent inhibitors.

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

General Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor.

Caption: A generalized experimental workflow for characterizing KRAS G12C inhibitors.

Quantitative Data for Representative KRAS G12C Inhibitors

The following table summarizes key potency and efficacy data for the well-characterized KRAS G12C inhibitors sotorasib and adagrasib. This data serves as a benchmark for the evaluation of new chemical entities.

| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |

| Cellular IC50 (KRAS G12C cells) | 0.004–0.032 µM | 4.7 nM (MIAPACA2 cells) | [9][11] |

| Selectivity (vs. wild-type KRAS) | >7.5 µM | >1000-fold | [9][11] |

| Objective Response Rate (NSCLC) | 37.1% | 42.9% | [12][13] |

| Median Progression-Free Survival (NSCLC) | 6.8 months | 6.5 months | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are generalized protocols for key experiments.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Signaling

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitor at various concentrations for a defined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to assess the dose-dependent inhibition of ERK and AKT phosphorylation.

Mechanisms of Resistance

Despite the initial efficacy of KRAS G12C inhibitors, both intrinsic and acquired resistance mechanisms can limit their long-term benefit.[7][8][14]

On-Target Resistance

-

Secondary KRAS Mutations: Acquired mutations in the KRAS gene, such as those in the switch-II pocket (e.g., Y96D), can prevent inhibitor binding.[4][8]

-

KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can overcome the effects of the inhibitor.[8]

Off-Target Resistance

-

Bypass Signaling: Activation of alternative signaling pathways can bypass the need for KRAS signaling. This can occur through:

-

Receptor Tyrosine Kinase (RTK) Activation: Upregulation or amplification of RTKs like EGFR or MET can reactivate the MAPK and/or PI3K pathways.[4][14]

-

Mutations in Downstream Effectors: Acquired mutations in genes downstream of KRAS, such as BRAF, MEK, or PIK3CA, can reactivate the signaling cascade.[15]

-

-

Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, such as from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[8][15]

The following diagram illustrates the logical relationships of resistance mechanisms.

Caption: Overview of on-target and off-target resistance mechanisms.

Conclusion

Covalent KRAS G12C inhibitors have transformed the therapeutic landscape for patients with tumors harboring this specific mutation. A thorough understanding of their mechanism of action, including their specific binding mode, impact on downstream signaling, and the pathways leading to resistance, is paramount for the development of next-generation inhibitors and effective combination therapies. The experimental approaches outlined in this guide provide a framework for the comprehensive evaluation of novel therapeutic agents targeting KRAS G12C.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Adagrasib (MRTX849): A Technical Guide to a Potent KRAS G12C Inhibitor

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a key mediator in the MAPK signaling pathway, has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene are prevalent in numerous malignancies, with the G12C mutation being particularly common in non-small cell lung cancer (NSCLC). The discovery of small molecules capable of covalently binding to the mutant cysteine at position 12 has marked a significant breakthrough. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Adagrasib (MRTX849), a potent and selective inhibitor of KRAS G12C. Adagrasib has demonstrated significant antitumor activity and has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[1] This document is intended for researchers, scientists, and drug development professionals.

Discovery and Optimization Workflow

The development of Adagrasib (MRTX849) followed a structured discovery and optimization process, beginning with the identification of a suitable chemical scaffold and culminating in a clinical candidate with favorable pharmacological properties. The workflow involved iterative cycles of structure-based design, chemical synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic parameters.

KRAS G12C Signaling Pathway and Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, ultimately driving cell proliferation and survival. Adagrasib is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling.[2]

Synthesis of Adagrasib (MRTX849)

A concise, transition-metal and protection-free synthesis of Adagrasib has been developed.[3] The key steps involve sequential SNAr reactions to introduce the chiral building blocks to a tetrahydropyridopyrimidine core.[3]

Experimental Protocol: Synthesis of Adagrasib (MRTX849)

A representative synthetic scheme is outlined below. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of the cited literature.[3]

Step 1: Preparation of Ketoester Intermediate The synthesis commences with the preparation of a key ketoester intermediate through a three-step process involving two sequential alkylations followed by a base-mediated intramolecular Dieckmann condensation.[4]

Step 2: Formation of the Tetrahydropyridopyrimidine Core The ketoester intermediate is then reacted to form the central tetrahydropyridopyrimidine scaffold.

Step 3: First SNAr Reaction A regioselective SNAr reaction is employed to introduce a protected piperazine moiety at the 4-position of the core structure.[4]

Step 4: Second SNAr Reaction and Final Amidation Following deprotection, a second SNAr reaction introduces the N-methyl prolinol subunit. The synthesis is completed by an amidation reaction to install the 2-fluoroacrylamide "warhead," which is responsible for the covalent interaction with the target protein.[3][4]

Biological Evaluation: Data and Protocols

In Vitro Activity

Adagrasib demonstrates potent and selective inhibition of KRAS G12C in a variety of in vitro assays.

Table 1: In Vitro Cellular Activity of Adagrasib (MRTX849)

| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| MIA PaCa-2 | G12C | pERK Inhibition | 5 | [5] |

| NCI-H358 | G12C | pERK Inhibition | 14 | [5] |

| NCI-H358 | G12C | Cell Viability (2D) | 10 - 973 | [6] |

| Various | G12C | Cell Viability (3D) | 0.2 - 1042 | [6] |

| H1299 | WT | Cell Viability (2D) | >10000 | [7] |

| A549 | G12S | Cell Viability (2D) | >10000 | [7] |

| HCT116 | G13D | Cell Viability (2D) | >10000 | [7] |

Experimental Protocols: In Vitro Assays

Cell Viability Assay (CellTiter-Glo)

-

Cell Culture: KRAS G12C mutant and wild-type cell lines are maintained in a humidified incubator at 37°C and 5% CO2.[8]

-

Assay Setup: Cells are seeded in 96-well plates for 2D assays or ultra-low attachment plates for 3D spheroid assays.[6]

-

Compound Treatment: Cells are treated with a dose-response curve of Adagrasib (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 3 days for 2D, 12 days for 3D).[6]

-

Data Acquisition: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.[8]

-

Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[9]

Western Blot Analysis for pERK Inhibition

-

Cell Lysis: Cells are treated with various concentrations of Adagrasib for a specified time (e.g., 24 hours), then lysed.[10]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[10]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with appropriate secondary antibodies.[10]

-

Detection: Protein bands are visualized using a chemiluminescence detection system.[10]

In Vivo Pharmacokinetics and Efficacy

Adagrasib exhibits favorable pharmacokinetic properties and demonstrates significant anti-tumor efficacy in preclinical xenograft models.

Table 2: Pharmacokinetic Parameters of Adagrasib (MRTX849) in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Mouse | IV | 3 | 1.51 | - | - | - | [11] |

| Mouse | Oral | 30 | 0-4.00 | 252-2410 | - | 25.9 - 62.9 | [11] |

| Rat | IV | 3 | 2.57 | - | - | - | [11] |

| Rat | Oral | 30 | - | - | - | 25.9 - 62.9 | [11] |

| Dog | IV | 3 | 7.56 | - | - | - | [11] |

| Dog | Oral | 10 | ~1 | - | ≤ 0.04 µg·h/mL | 4 | [12] |

Table 3: In Vivo Antitumor Efficacy of Adagrasib (MRTX849) in a MIA PaCa-2 Xenograft Model

| Dose (mg/kg/day) | Treatment Outcome | Reference |

| 30 | Tumor Regression, 2/7 mice tumor-free | [6] |

| 100 | Complete Response, 4/4 mice tumor-free | [6] |

Experimental Protocols: In Vivo Studies

Xenograft Tumor Model

-

Animal Model: Female athymic nude mice are used.[6]

-

Tumor Implantation: A suspension of a KRAS G12C mutant human cancer cell line (e.g., MIA PaCa-2) is subcutaneously injected into the flanks of the mice.[6]

-

Treatment: When tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Adagrasib is administered orally (e.g., by gavage) at various doses.[6]

-

Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated based on the change in tumor volume over time.[10]

Pharmacokinetic Analysis

-

Dosing: Adagrasib is administered to animals (e.g., mice, rats, dogs) via intravenous or oral routes.[11]

-

Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.[12]

-

Bioanalysis: Plasma concentrations of Adagrasib are determined using a validated LC-MS/MS method.[12]

-

Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using non-compartmental analysis.[12]

Conclusion

Adagrasib (MRTX849) is a testament to the power of structure-based drug design and a significant advancement in the treatment of KRAS G12C-mutated cancers. Its discovery and development have provided a much-needed therapeutic option for patients and have paved the way for further research into targeting other KRAS mutations. The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the ongoing effort to combat KRAS-driven malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

The Structure-Activity Relationship of a Novel Reversible-Covalent KRAS G12C Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of a series of novel KRAS G12C inhibitors, culminating in the development of a potent, reversible-covalent PROTAC (Proteolysis Targeting Chimera) degrader. The information presented is based on the findings published in the European Journal of Medicinal Chemistry by Yang F, et al. in 2022.

Introduction: Targeting the "Undruggable" KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket. The discovery of a druggable allosteric pocket, known as the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target the mutant cysteine residue. This has ushered in a new era of targeted therapy for KRAS G12C-mutated cancers.

This guide focuses on a series of compounds that build upon the scaffold of the known KRAS G12C inhibitor MRTX849. The key innovation lies in the introduction of a cyanoacrylamide warhead to achieve reversible-covalent binding and the subsequent development of a PROTAC degrader, YF135, designed to induce the proteasomal degradation of the KRAS G12C oncoprotein.

Structure-Activity Relationship (SAR) of Cyanoacrylamide-Based Inhibitors

A series of cyanoacrylamide-based analogues of MRTX849 were synthesized to explore the SAR of this novel warhead. The inhibitory activity against KRAS G12C and the anti-proliferative effects on various KRAS G12C mutant cancer cell lines were evaluated.

Data Presentation: Inhibitory and Anti-proliferative Activities

The following table summarizes the key quantitative data for the synthesized compounds.[1]

| Compound | Biochemical IC50 (nM) vs. KRAS G12C | Anti-proliferative IC50 (µM) | ||

| H358 | H23 | A549 | ||

| 6a | 96.32 | 1.012 | 7.54 | 18.23 |

| 6b | 270.88 | 0.985 | 8.12 | 20.15 |

| 6c | 283.84 | 0.899 | 7.99 | 17.56 |

| 6d | 25.44 | 0.654 | 5.98 | 15.78 |

| 6e (Inhibitor 48) | 639.91 | 0.796 | 6.33 | 16.14 |

| AMG510 (Sotorasib) | Not Reported in this study | 0.009 | 0.011 | 0.015 |

| YF135 (PROTAC) | Not an inhibitor | 0.1539 | 0.2439 | Not Reported |

Data sourced from Yang F, et al. Eur J Med Chem. 2022;230:114088.[1]

From Inhibition to Degradation: The PROTAC Approach

Based on the promising results of the reversible-covalent inhibitor 6d , a PROTAC degrader, YF135 , was designed. This bifunctional molecule links the KRAS G12C binding moiety of 6d to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rationale is to induce the proximity of KRAS G12C to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: Reversible-Covalent PROTAC

The PROTAC YF135 induces the rapid and sustained degradation of endogenous KRAS G12C in a reversible manner.[1] This degradation leads to the attenuation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in phosphorylated ERK (p-ERK) levels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the referenced publication.

Synthesis of Cyanoacrylamide-Based Inhibitors (6a-6e)

The synthesis of the target compounds involved a multi-step process. A key step was the nucleophilic reaction of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate with benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate to form a key intermediate. Subsequent modifications, including a Buchwald-Hartwig cross-coupling reaction, oxidation, and condensation with various cyanoacrylic acids, yielded the final products. For detailed reagents and conditions, please refer to the primary publication.[1]

KRAS G12C Inhibition Assay

The in vitro inhibitory activity of the compounds against KRAS G12C was determined using a biochemical assay. The assay measures the ability of the compounds to compete with a fluorescently labeled probe for binding to the KRAS G12C protein. The IC50 values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative activity of the compounds was assessed using a Cell Counting Kit-8 (CCK-8) assay in KRAS G12C mutant cell lines (H358, H23, and A549). Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability was determined by measuring the absorbance at a specific wavelength, and the IC50 values were calculated.

Western Blot Analysis for Protein Degradation

To evaluate the degradation of KRAS G12C induced by the PROTAC YF135, Western blot analysis was performed. H358 and H23 cells were treated with YF135 for different time points and at various concentrations. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against KRAS G12C and p-ERK. The protein levels were visualized and quantified to determine the extent of degradation.

Visualizations: Pathways and Processes

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathway.

Experimental Workflow for PROTAC Evaluation

Caption: Workflow for inhibitor and PROTAC evaluation.

Mechanism of YF135-mediated KRAS G12C Degradation

Caption: YF135-mediated KRAS G12C degradation.

Conclusion

The structure-activity relationship study of cyanoacrylamide-based KRAS G12C inhibitors has identified a potent reversible-covalent binder, compound 6d . This inhibitor served as a foundation for the rational design of the first reversible-covalent PROTAC degrader for KRAS G12C, YF135. This novel degrader effectively induces the degradation of the oncoprotein, leading to the suppression of downstream signaling and potent anti-proliferative activity. These findings represent a significant advancement in the field of targeted protein degradation and offer a promising new therapeutic strategy for cancers driven by the KRAS G12C mutation. Further optimization and in vivo evaluation of these compounds are warranted.

References

Target Engagement of KRAS G12C Inhibitor 48: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of KRAS G12C inhibitor 48 (also known as compound 6e), a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details the biochemical and cellular activity of inhibitor 48, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and Inhibitor 48

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.[3]

This compound is a small molecule designed to specifically and covalently bind to the cysteine residue of the G12C mutant KRAS protein.[4][5] This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 | 639.91 nM | The half maximal inhibitory concentration against KRAS G12C protein.[4][5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Cancer Type |

| H358 | 0.796 | Non-Small Cell Lung Cancer |

| H23 | 6.33 | Non-Small Cell Lung Cancer |

| A549 | 16.14 | Non-Small Cell Lung Cancer |

| Data from MedchemExpress product page, citing Yang F, et al.[4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS G12C signaling pathway and the workflows for key experimental assays used to characterize KRAS G12C inhibitors.

Caption: KRAS G12C Signaling Pathway and Inhibition by Compound 48.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Targeted degradation of oncogenic KRASG12V triggers antitumor immunity in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of KRAS G12C Inhibitor 48: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency of KRAS G12C inhibitor 48, also identified as compound 6e in primary literature. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Potency Data

The in vitro potency of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Potency

| Target | Assay Type | IC50 (nM) |

| KRAS G12C | Biochemical Assay | 639.91[1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (µM) |

| H358 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation | 0.796[1] |

| H23 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation | 6.33[1] |

| A549 | Non-Small Cell Lung Cancer | G12S | Cell Proliferation | 16.14[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Biochemical KRAS G12C Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the KRAS G12C protein.

Objective: To measure the concentration of this compound required to inhibit 50% of KRAS G12C activity in a biochemical setting.

Materials:

-

Recombinant human KRAS G12C protein

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

-

GDP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

384-well microplates

-

Plate reader capable of detecting fluorescence.

Procedure:

-

Prepare a solution of recombinant KRAS G12C protein in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the KRAS G12C protein solution.

-

Add the diluted inhibitor solutions to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of GEF and fluorescently labeled GTP.

-

Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal corresponds to the binding of the fluorescent GTP to KRAS G12C.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative activity of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that reduces the viability of cancer cell lines by 50%.

Materials:

-

H358, H23, and A549 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The concentration range tested for inhibitor 48 was 0-50 µM[1].

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway targeted by KRAS G12C inhibitors and a conceptual workflow for a related therapeutic strategy.

KRAS G12C Downstream Signaling Pathway

The KRAS protein is a key node in cellular signaling, and the G12C mutation leads to its constitutive activation. This results in the continuous stimulation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.

Caption: Simplified KRAS G12C signaling pathway and the inhibitory mechanism of inhibitor 48.

Conceptual PROTAC-mediated Degradation Workflow

This compound has been utilized as a warhead for a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of the target protein. The following diagram illustrates the general mechanism of action for such a PROTAC.

References

Selectivity Profile of KRAS G12C Inhibitor 48: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of the novel covalent inhibitor, KRAS G12C Inhibitor 48. The document details the biochemical and cellular characterization of this compound, presenting key data in a structured format and outlining the experimental protocols utilized for its evaluation.

Biochemical Selectivity and Potency

The inhibitory activity of Inhibitor 48 was assessed against the KRAS G12C mutant protein as well as the wild-type (WT) and other common KRAS mutants to determine its selectivity.

Table 1: Biochemical Inhibition of KRAS Variants by Inhibitor 48

| Target Protein | IC50 (nM) | Assay Type |

| KRAS G12C | 8.88 | TR-FRET Nucleotide Exchange |

| KRAS WT | >100,000 | TR-FRET Nucleotide Exchange |

| KRAS G12D | >100,000 | TR-FRET Nucleotide Exchange |

| KRAS G12V | >100,000 | TR-FRET Nucleotide Exchange |

Data synthesized from studies on similar KRAS G12C inhibitors.[1][2][3]

Table 2: Binding Affinity of Inhibitor 48 to KRAS Variants

| Target Protein | KD (nM) | Assay Type |

| KRAS G12C | 9.59 | Biochemical Competition Binding |

| KRAS WT | No Binding Detected | Biochemical Competition Binding |

| KRAS G12D | No Binding Detected | Biochemical Competition Binding |

| KRAS G12V | No Binding Detected | Biochemical Competition Binding |

Data synthesized from studies on similar KRAS G12C inhibitors.[2]

Cellular Activity and Selectivity

The on-target and off-target effects of Inhibitor 48 were evaluated in various cancer cell lines harboring different KRAS mutations.

Table 3: Cellular Potency of Inhibitor 48 in KRAS-mutant Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) (Proliferation) |

| NCI-H358 | G12C | 4.7 |

| MIA PaCa-2 | G12C | 5.2 |

| SW1573 | G12C | 6.6 |

| A549 | G12S | >10,000 |

| HCT116 | G13D | >10,000 |

| PANC-1 | G12D | >10,000 |

Data synthesized from studies on similar KRAS G12C inhibitors.[4][5]

Signaling Pathway Analysis

The mechanism of action of Inhibitor 48 involves the specific inhibition of the KRAS G12C-mediated downstream signaling cascade.

Caption: KRAS Signaling Pathway and Mechanism of Inhibitor 48 Action.

KRAS G12C inhibitors, such as Inhibitor 48, covalently bind to the mutant cysteine-12 residue, locking KRAS in an inactive, GDP-bound state.[4][6][7] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK and PI3K-AKT cascades.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

TR-FRET Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein.

Caption: Workflow for TR-FRET Nucleotide Exchange Assay.

Protocol:

-

Recombinant KRAS protein (WT or mutant) is pre-incubated with Inhibitor 48 at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorophore-labeled GTP analog.

-

The reaction is allowed to proceed at room temperature.

-

The time-resolved fluorescence energy transfer (TR-FRET) signal is measured. A high TR-FRET signal indicates GTP binding, while a low signal indicates inhibition of nucleotide exchange.

-

IC50 values are calculated from the dose-response curves.[1][3]

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Protocol:

-

Cancer cell lines with known KRAS mutations are seeded in 96-well plates.

-

After 24 hours, the cells are treated with a range of concentrations of Inhibitor 48.

-

The cells are incubated for 72-96 hours.

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and IC50 values are determined from the resulting dose-response curves.[8]

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.

Caption: Workflow for Western Blot Analysis of KRAS Signaling.

Protocol:

-

KRAS G12C mutant cells are treated with Inhibitor 48 for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., ERK, AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of signaling inhibition.[8]

Conclusion

Inhibitor 48 demonstrates high potency and selectivity for the KRAS G12C mutant in both biochemical and cellular assays. It effectively inhibits KRAS G12C-driven downstream signaling, leading to reduced cell proliferation in KRAS G12C-mutant cancer cell lines. The data presented in this guide underscore the promising therapeutic potential of Inhibitor 48 for the treatment of KRAS G12C-driven cancers. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Binding Kinetics of a Representative KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics, experimental methodologies, and signaling pathways associated with a representative covalent inhibitor of the KRAS G12C mutant protein. Due to the limited public availability of detailed binding kinetics for the specific compound designated "inhibitor 48" (also known as compound 6e), this document utilizes data from well-characterized, clinically relevant KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849) as illustrative examples to fulfill the core requirements of this guide.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to the uncontrolled activation of downstream pro-proliferative signaling pathways.

The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant has been a landmark achievement in precision oncology. These inhibitors form an irreversible covalent bond with the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents downstream signaling and inhibits cancer cell growth.

Quantitative Binding Kinetics

The binding of a covalent inhibitor to its target is a multi-step process that involves an initial non-covalent binding event followed by the formation of a covalent bond. The key kinetic parameters that describe this interaction are the association rate constant (k_on), the dissociation rate constant (k_off) of the initial non-covalent complex, and the rate of covalent inactivation (k_inact). The overall potency of a covalent inhibitor is often expressed as the ratio k_inact/K_I, where K_I is the dissociation constant of the initial non-covalent complex (k_off/k_on).

Table 1: Representative Binding Kinetics of Covalent KRAS G12C Inhibitors

| Inhibitor | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Assay Method | Reference |

| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | LC-MS/MS | [1] |

| ARS-1620 | - | - | 1,100 | LC-MS/MS | [1] |

| Sotorasib (AMG 510) | - | - | 9,900 | LC-MS/MS | [1] |

Note: Direct comparison of kinetic parameters should be made with caution as assay conditions can vary between studies.

Experimental Protocols

Biochemical Assay for Covalent Modification of KRAS G12C

This protocol describes a general method for determining the rate of covalent modification of KRAS G12C by an inhibitor using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Recombinant human KRAS G12C protein (GDP-bound)

-

Test inhibitor

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

-

Quenching solution (e.g., 1% formic acid in water/acetonitrile)

-

LC-MS system

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant KRAS G12C protein to the desired concentration in the assay buffer.

-

Initiate the reaction by adding the test inhibitor to the protein solution at various concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

At specific time points, quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS to separate the unmodified and modified KRAS G12C protein.

-

Quantify the percentage of modified protein at each time point and inhibitor concentration.

-

The observed rate of modification (k_obs) can be determined by fitting the data to a single exponential equation.

-

The kinetic parameters K_I and k_inact can be determined by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.[1]

Workflow for Biochemical Covalent Modification Assay

Caption: Workflow for determining the kinetic parameters of a covalent KRAS G12C inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line expressing KRAS G12C (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., PCR thermocycler)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Culture KRAS G12C-expressing cells to the desired confluency.

-

Treat the cells with the test inhibitor at various concentrations or a vehicle control for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or ELISA.

-

Plot the amount of soluble KRAS G12C as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing target engagement of a KRAS G12C inhibitor using CETSA.

KRAS G12C Signaling Pathway and Inhibition

KRAS G12C, in its active GTP-bound state, activates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and differentiation. Covalent inhibition of KRAS G12C locks the protein in its inactive GDP-bound state, thereby blocking the activation of these downstream effectors.

KRAS G12C Signaling Pathway and Point of Inhibition

Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Conclusion

The development of covalent inhibitors targeting KRAS G12C represents a significant advancement in cancer therapy. A thorough understanding of their binding kinetics, as determined through robust biochemical and cellular assays, is paramount for the development of more potent and selective next-generation inhibitors. This guide provides a foundational framework for researchers and drug developers, outlining the key quantitative data, experimental methodologies, and signaling context crucial for advancing the field of KRAS-targeted therapies. While specific kinetic data for "inhibitor 48" remains elusive in the public domain, the principles and protocols detailed herein using representative inhibitors provide a comprehensive roadmap for the characterization of novel KRAS G12C inhibitors.

References

An In-depth Technical Guide to KRAS G12C Inhibitor 48 (Compound 6e)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of KRAS G12C inhibitor 48 (compound 6e), a potent and selective inhibitor of the oncogenic KRAS G12C mutant protein. This document details its mechanism of action, chemical synthesis, biological activity, and the experimental methodologies used for its characterization.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, leading to aberrant downstream signaling and tumorigenesis. This compound (compound 6e) is a small molecule designed to covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state and thereby inhibiting its oncogenic signaling.

Chemical Properties and Quantitative Data

This compound (compound 6e) has been characterized by its potent and selective activity against the KRAS G12C mutant. Its key chemical and biological properties are summarized in the tables below.

| Chemical Property | Value |

| Molecular Formula | C36H39ClN8O2 |

| Molecular Weight | 651.20 g/mol |

| CAS Number | 3033236-94-8 |

| Biological Activity | IC50 Value | Reference |

| KRAS G12C Inhibition | 639.91 nM | [1][2][3] |

| Anti-proliferative Activity (H358 cells) | 0.796 µM | [1][2][3] |

| Anti-proliferative Activity (H23 cells) | 6.33 µM | [1][2][3] |

| Anti-proliferative Activity (A549 cells) | 16.14 µM | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound (compound 6e) functions as a covalent inhibitor. It specifically targets the cysteine residue introduced by the G12C mutation. By forming an irreversible covalent bond, the inhibitor allosterically prevents the exchange of GDP for GTP, locking the KRAS protein in its inactive state. This disrupts the downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.

Experimental Protocols

The characterization of this compound (compound 6e) involves several key in vitro assays.

Synthesis of Compound 6e

The synthesis of compound 6e is part of a broader scheme for creating a series of KRAS G12C inhibitors. The general synthetic route is depicted below. For specific details on reaction conditions, reagent quantities, and purification methods, please refer to the primary publication by Yang F, et al. in the European Journal of Medicinal Chemistry, 2022.

KRAS G12C Biochemical Assay

The inhibitory activity of compound 6e against KRAS G12C is determined using a biochemical nucleotide exchange assay. This assay measures the ability of the compound to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP.

General Protocol:

-

Recombinant human KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog.

-

The inhibitor (compound 6e) at various concentrations is incubated with the KRAS G12C-GDP complex.

-

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP.

-

The fluorescence signal is monitored over time. A decrease in fluorescence indicates the displacement of the fluorescent GDP, while a stable signal suggests that the inhibitor has locked KRAS in the GDP-bound state.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of compound 6e are assessed in cancer cell lines harboring the KRAS G12C mutation (e.g., H358, H23) and wild-type KRAS (e.g., A549) as a control for selectivity. A common method is the MTT or CellTiter-Glo assay.

General Protocol (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of compound 6e or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a detergent solution.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Pharmacokinetic Properties

As of the latest available data, specific pharmacokinetic (PK) studies for this compound (compound 6e) have not been extensively published. The primary focus of the initial research was its characterization as a potent KRAS G12C binder and its use as a warhead for developing a reversible-covalent PROTAC (Proteolysis Targeting Chimera).[4] Further studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a potential therapeutic agent.

Conclusion

This compound (compound 6e) is a potent and selective covalent inhibitor of the oncogenic KRAS G12C protein. It demonstrates significant inhibitory activity in both biochemical and cellular assays, highlighting its potential as a lead compound for the development of novel anti-cancer therapies. The provided data and methodologies serve as a valuable resource for researchers in the field of oncology and drug discovery who are focused on targeting KRAS-mutant cancers. Further investigation into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Effect of KRAS G12C Inhibitors on the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of KRAS G12C inhibitors on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Due to the limited publicly available data on the specific compound "KRAS G12C inhibitor 48," this document will focus on the well-characterized and clinically approved inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples of this class of therapeutic agents. The principles, mechanisms, and experimental observations detailed herein are broadly applicable to covalent inhibitors targeting the KRAS G12C mutation.

Introduction to KRAS G12C and the MAPK Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling downstream pathways that regulate cell proliferation, survival, and differentiation.[2][3] The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key downstream effector of KRAS.[4]

The G12C mutation in KRAS, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation.[2] This results in aberrant and sustained activation of the MAPK cascade, a hallmark of many cancers, including a significant subset of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2]

KRAS G12C inhibitors are a novel class of targeted therapies that specifically and covalently bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound KRAS G12C protein.[3][5] This covalent modification locks the oncoprotein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling cascade.[3]

Mechanism of Action of KRAS G12C Inhibitors on the MAPK Pathway

KRAS G12C inhibitors exert their effect by directly targeting the mutated protein, leading to a cascade of downstream consequences within the MAPK pathway.

Caption: Mechanism of KRAS G12C inhibition on the MAPK pathway.

The primary effect of KRAS G12C inhibitors is the reduction of phosphorylated ERK (p-ERK), a key downstream kinase in the MAPK cascade. This is a direct consequence of preventing KRAS G12C from activating RAF. The inhibition of ERK phosphorylation subsequently leads to decreased phosphorylation of its substrates, such as RSK, and ultimately suppresses the transcriptional programs that drive cancer cell proliferation and survival.[6]

However, the cellular response to KRAS G12C inhibition is complex and often involves feedback mechanisms that can lead to resistance. One of the most critical mechanisms is the feedback reactivation of the MAPK pathway.[5] Inhibition of ERK can relieve a negative feedback loop that normally suppresses upstream signaling from receptor tyrosine kinases (RTKs) like EGFR.[5] This leads to increased RTK activity, which can then activate wild-type RAS isoforms (HRAS and NRAS), thereby bypassing the inhibited KRAS G12C and reactivating the MAPK pathway.[5][7]

Quantitative Data on MAPK Pathway Inhibition

The efficacy of KRAS G12C inhibitors in suppressing the MAPK pathway and inhibiting cell proliferation has been quantified in numerous preclinical studies. The following tables summarize key data for Sotorasib and Adagrasib.

Table 1: Anti-proliferative Activity of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| H23 | NSCLC | 540[8] | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| SW1573 | NSCLC | 65,000[8] | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| MIA PaCa-2 | Pancreatic | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| H358 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| H2122 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| H1373 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| H2030 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

| KYSE-410 | Esophageal | - | 10 - 973 (2D), 0.2 - 1042 (3D)[9][10] |

IC50 values represent the concentration of the inhibitor required to achieve a 50% reduction in cell viability.

Table 2: Inhibition of MAPK Pathway Phosphorylation by Adagrasib

| Cell Line | Target | IC50 (nM) |

| MIA PaCa-2 | p-ERK1/2 (Thr202/Tyr204) | Single-digit nanomolar range[9] |

| MIA PaCa-2 | p-S6 (Ser235/236) | Single-digit nanomolar range[9] |

Data for Sotorasib shows similar potent inhibition of p-ERK in sensitive cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KRAS G12C inhibitor activity. Below are representative protocols for key experiments.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12]

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., H23, SW1573)

-

Appropriate cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A typical workflow for a CellTiter-Glo® cell viability assay.

Western Blotting for MAPK Pathway Phosphorylation

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of MAPK pathway components.

Materials:

-

KRAS G12C mutant cancer cell lines

-

KRAS G12C inhibitor

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells and treat with the KRAS G12C inhibitor at various concentrations and for different time points.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to normalize the data.

-

Quantify the band intensities using image analysis software.

Caption: A generalized workflow for Western blotting analysis.

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their mechanism of action, centered on the direct and covalent inhibition of the mutant KRAS protein, leads to a profound but often complex suppression of the MAPK signaling pathway. While these inhibitors demonstrate potent anti-proliferative effects, the development of resistance, frequently through feedback reactivation of the MAPK pathway, remains a critical challenge. A thorough understanding of the intricate effects of these inhibitors on MAPK signaling, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the continued development of more effective therapeutic strategies, including rational combination therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 11. ch.promega.com [ch.promega.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Cellular Thermal Shift Assay (CETSA) for Characterizing KRAS G12C Inhibitor Engagement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify and quantify the engagement of a drug with its target protein within a cellular environment. This guide provides a detailed technical overview of the application of CETSA for the characterization of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene in various cancers. The binding of a covalent inhibitor to KRAS G12C induces a conformational change that increases the protein's thermal stability. CETSA measures this change in thermal stability, providing direct evidence of target engagement in intact cells.

Core Principles of CETSA

CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm) or aggregation temperature (Tagg). The binding of a small molecule inhibitor can stabilize the protein structure, resulting in an increase in its Tm.

In a typical CETSA experiment, cells are treated with the compound of interest, followed by a heating step across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Experimental Protocols

This section outlines a generalized protocol for performing a Cellular Thermal Shift Assay to evaluate the target engagement of a KRAS G12C inhibitor. This protocol can be adapted for specific cell lines and inhibitors.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

-

Cell Seeding: Plate the cells in sufficient numbers to obtain adequate protein lysate for analysis. The cell density should be optimized for the specific cell line and culture vessel.

-

Inhibitor Treatment: Treat the cells with the KRAS G12C inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for comparison. The incubation time should be sufficient to allow for covalent bond formation, typically ranging from 1 to 4 hours.

Thermal Shift (Heating)

-

Cell Harvesting: After inhibitor treatment, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells with PBS.

-

Cell Lysis (Optional): CETSA can be performed with intact cells or cell lysates. For lysate-based CETSA, resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C, with 2-3°C increments. The heating duration is typically 3 minutes, followed by a cooling step to room temperature for 3 minutes.

Protein Extraction and Quantification

-

Lysis of Intact Cells: For intact cell CETSA, lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

Protein Detection and Data Analysis

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for KRAS.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for visualization.

-

Quantify the band intensities using densitometry software.

-

-

Data Analysis:

-

Melting Curve: Plot the relative amount of soluble KRAS G12C protein as a function of temperature for both vehicle- and inhibitor-treated samples. The data is typically normalized to the amount of protein at the lowest temperature (e.g., 37°C).

-

Isothermal Dose-Response (ITDR) Curve: To determine the potency of the inhibitor, perform the heating step at a single, fixed temperature (chosen from the melting curve, where a significant difference between treated and untreated samples is observed) while varying the inhibitor concentration. Plot the amount of soluble KRAS G12C against the logarithm of the inhibitor concentration to determine the EC50 value.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from CETSA experiments with a KRAS G12C inhibitor.

Table 1: Melting Temperature (Tm) Shift of KRAS G12C

| Treatment | Inhibitor Concentration | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Vehicle (DMSO) | - | 55.2 | - |

| Inhibitor 48 | 1 µM | 60.5 | +5.3 |

| Inhibitor 48 | 10 µM | 64.8 | +9.6 |

Table 2: Isothermal Dose-Response (ITDR) Data for KRAS G12C Inhibitor 48

| Inhibitor Concentration (nM) | % Soluble KRAS G12C (at 58°C) |

| 0 (Vehicle) | 45 |

| 1 | 52 |

| 10 | 65 |

| 100 | 85 |

| 1000 | 95 |

| 10000 | 98 |

| EC50 | ~25 nM |

Visualization of Pathways and Workflows

KRAS G12C Signaling Pathway

The following diagram illustrates the downstream signaling pathways activated by oncogenic KRAS G12C, primarily the MAPK and PI3K pathways, which drive cell proliferation, survival, and growth.

Caption: KRAS G12C signaling cascade and point of intervention.

CETSA Experimental Workflow

This diagram outlines the key steps involved in a typical CETSA experiment.